2-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid
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Overview
Description
2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. The 1,2,4-oxadiazole ring is known for its versatility and presence in various therapeutic agents, including those used for treating diseases such as Duchenne muscular dystrophy, hypertension, and Parkinson’s disease .
Preparation Methods
The synthesis of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom .
Chemical Reactions Analysis
2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Rearrangement: Due to the low aromaticity and the presence of a weak O–N bond, the 1,2,4-oxadiazole ring can rearrange into other heterocycles.
Scientific Research Applications
2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in the development of new synthetic methods and the study of reaction mechanisms.
Biology: It serves as a tool for investigating biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, leading to its therapeutic effects. For example, some derivatives of 1,2,4-oxadiazole have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Comparison with Similar Compounds
2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid can be compared with other similar compounds, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the 1,2,4-oxadiazole ring but differ in their specific substituents and therapeutic applications, highlighting the versatility and uniqueness of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzoic acid .
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-16(20-15-10-5-4-9-14(15)19(24)25)11-6-12-17-21-18(22-26-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23)(H,24,25) |
InChI Key |
ULZGUIVJNQPAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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